molecular formula C8H5BrClNO2S B1413809 2-Bromo-5-cyano-3-methylbenzenesulfonyl chloride CAS No. 1807164-97-1

2-Bromo-5-cyano-3-methylbenzenesulfonyl chloride

Cat. No.: B1413809
CAS No.: 1807164-97-1
M. Wt: 294.55 g/mol
InChI Key: HSEGBRGJZUAQCE-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-3-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride derivative with the molecular formula C8H5BrClNO2S and a molecular weight of 294.55 g/mol. This compound is known for its reactivity and is commonly used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-3-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-5-cyano-3-methylbenzene. The reaction is carried out under controlled conditions using chlorosulfonic acid as the sulfonylating agent. The process requires careful temperature control and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-3-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.

    Reduction Reactions: Conducted under anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by the oxidation of the sulfonyl chloride group.

Scientific Research Applications

2-Bromo-5-cyano-3-methylbenzenesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.

    Biology: Used in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-3-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-cyano-3-methylbenzenesulfonamide: Similar structure but with an amide group instead of a chloride.

    2-Bromo-5-cyano-3-methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a chloride.

    2-Bromo-5-cyano-3-methylbenzenesulfonate: Similar structure but with a sulfonate group instead of a chloride.

Uniqueness

2-Bromo-5-cyano-3-methylbenzenesulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. This makes it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

2-bromo-5-cyano-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-6(4-11)3-7(8(5)9)14(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEGBRGJZUAQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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